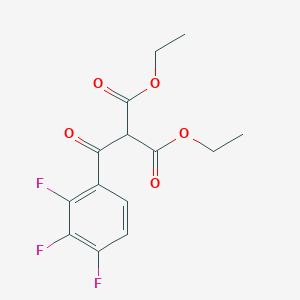

Diethyl (2,3,4-trifluorobenzoyl)malonate

Descripción

Diethyl (2,3,4-trifluorobenzoyl)malonate is a fluorinated malonate ester with a benzoyl group substituted with three fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring. This derivative features an aminomethylene bridge between the trifluorophenyl group and the malonate core, which distinguishes it from simpler benzoyl-substituted malonates. Its ChemSpider ID is 1718597, and it has diverse synonyms, including 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate .

Propiedades

Fórmula molecular |

C14H13F3O5 |

|---|---|

Peso molecular |

318.24 g/mol |

Nombre IUPAC |

diethyl 2-(2,3,4-trifluorobenzoyl)propanedioate |

InChI |

InChI=1S/C14H13F3O5/c1-3-21-13(19)9(14(20)22-4-2)12(18)7-5-6-8(15)11(17)10(7)16/h5-6,9H,3-4H2,1-2H3 |

Clave InChI |

YHUWZVIOEQHFGH-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C(=O)C1=C(C(=C(C=C1)F)F)F)C(=O)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Electronic and Steric Effects

- Fluorine vs. Chlorine Substituents :

Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks. For example, Diethyl (3,4-dichlorophenyl)malonate (C₁₃H₁₄Cl₂O₄, molecular weight 305.16 g/mol, ) features chlorine atoms, which are less electronegative than fluorine but still deactivate the aromatic ring. This reduces the compound’s reactivity in electrophilic substitutions compared to fluorinated analogs .

Structural Diversity

- Aromatic vs. Aliphatic Substitutions: Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate (C₂₁H₂₂I₂O₆, molecular weight 623.95 g/mol, ) incorporates iodine and methoxyphenoxy groups, increasing steric bulk and altering lipophilicity compared to the trifluorophenyl derivative .

Nucleophilic Additions and Cycloadditions

- Copper-Catalyzed Arylation : Diethyl malonate undergoes copper-catalyzed coupling with aryl iodides to form α-aryl malonates (). Fluorinated derivatives like the target compound may exhibit enhanced reactivity due to electron-deficient aromatic rings .

- Dipolar Cycloadditions : highlights diethyl 2-(pyridin-2-ylmethylene)malonate’s reactivity with arynes to form heterocycles. The trifluorophenyl group in the target compound could similarly participate in [3+2] annulations, leveraging fluorine’s electronic effects .

Hydrogen Bonding and Crystal Packing

- Intermolecular Interactions: describes weak C–H···O hydrogen bonds in Diethyl 2-{(dibenzylamino)[4-(trifluoromethyl)phenyl]methyl}malonate, stabilizing its crystal structure. The trifluorophenyl group in the target compound may enhance such interactions .

Data Table: Key Malonate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.